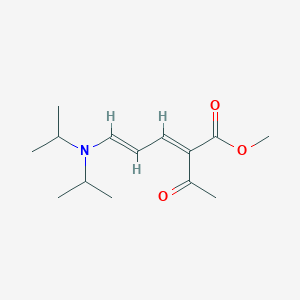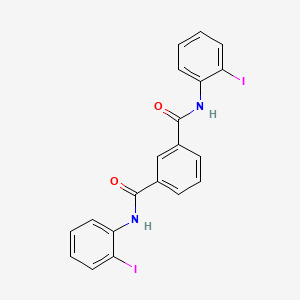![molecular formula C17H20N4O2S B5162568 N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5162568.png)
N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea, also known as CMU-1, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and neuroprotection.
Wirkmechanismus
The mechanism of action of N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. Additionally, this compound has been shown to modulate the activity of certain signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain genes that are involved in cancer progression. In neurons, this compound has been shown to protect against oxidative stress and reduce the expression of certain genes that are involved in neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea is its potent anti-proliferative effects against a variety of cancer cell lines. Additionally, this compound has shown promising results in protecting neurons from damage caused by oxidative stress. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of cancer and neurodegenerative diseases.
Zukünftige Richtungen
There are several future directions for research on N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea. One area of interest is the development of more potent analogs of this compound that have improved anti-cancer and neuroprotective properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in the treatment of cancer and neurodegenerative diseases. Finally, future research could explore the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea involves the reaction of 1-cyclohexen-1-ylmethylamine with 2-amino-1,3,4-thiadiazole-5-carboxylic acid, followed by the addition of 3-methoxyphenyl isocyanate. The resulting product is purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea has been extensively studied for its potential use in the treatment of cancer. Studies have shown that this compound has potent anti-proliferative effects against a variety of cancer cell lines, including breast, prostate, and lung cancer. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential use in cancer treatment, this compound has also been studied for its neuroprotective properties. Studies have shown that this compound has the ability to protect neurons from damage caused by oxidative stress, which is a major contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-23-14-9-5-8-13(11-14)18-16(22)19-17-21-20-15(24-17)10-12-6-3-2-4-7-12/h5-6,8-9,11H,2-4,7,10H2,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPKSBVORORSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)CC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B5162488.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine](/img/structure/B5162490.png)
![4,4'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}dimorpholine](/img/structure/B5162505.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B5162508.png)
![3-[(isopropoxycarbonyl)amino]phenyl hydroxy(3-methylphenyl)carbamate](/img/structure/B5162515.png)
![5-[(butylamino)methylene]-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5162521.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5162524.png)


![(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine](/img/structure/B5162561.png)
![ethyl 1-(2-phenylethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5162574.png)
![2-{[2-(2,3-dichlorophenoxy)ethyl]amino}ethanol](/img/structure/B5162585.png)
![N-(2-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5162590.png)

